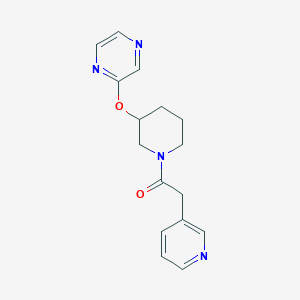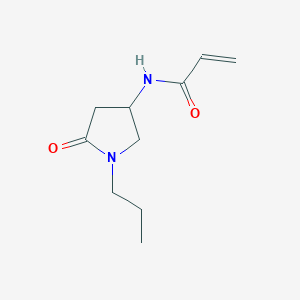
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25
Preparation Methods
The synthesis of N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions will vary based on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential lead compound for the development of new drugs, particularly those targeting specific biological pathways or receptors. Additionally, this compound can be used in industrial applications, such as the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to the compound’s ability to bind to target proteins or receptors . The stereochemistry of the molecule and the spatial orientation of its substituents can also influence its biological activity, leading to different binding modes and effects on enantioselective proteins.
Comparison with Similar Compounds
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide can be compared with other similar compounds, such as N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide. These compounds share a similar pyrrolidine ring structure but differ in the nature and position of their substituents. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties. Other similar compounds may include derivatives of pyrrolidine, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Properties
IUPAC Name |
N-(5-oxo-1-propylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-12-7-8(6-10(12)14)11-9(13)4-2/h4,8H,2-3,5-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEOJTYXOYAENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)
![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)
![3-(3-Fluorophenyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2765001.png)
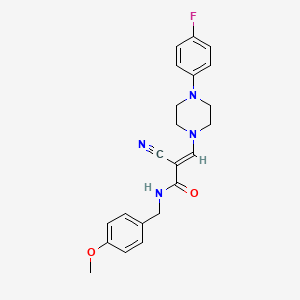
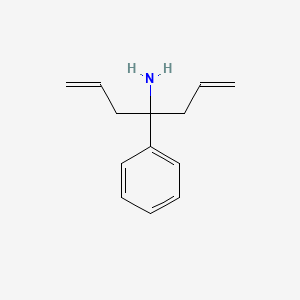
![3-butyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2765005.png)
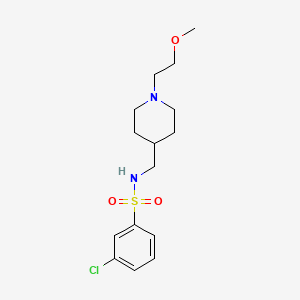
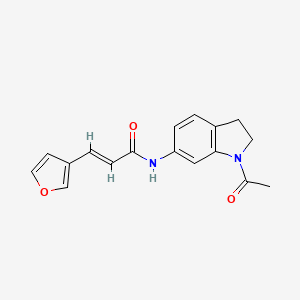
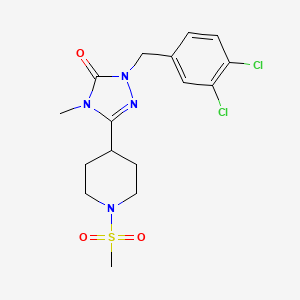
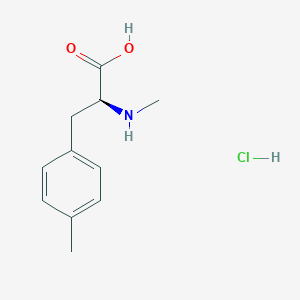
![N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2765012.png)
![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2765014.png)
